molecular formula C13H18O3 B2839711 3-Propan-2-yl-4-propoxybenzoic acid CAS No. 1310278-07-9

3-Propan-2-yl-4-propoxybenzoic acid

Cat. No. B2839711
CAS RN: 1310278-07-9
M. Wt: 222.284
InChI Key: MTBTZBDVWRYEDL-UHFFFAOYSA-N
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Description

“3-Propan-2-yl-4-propoxybenzoic acid” is a chemical compound with the CAS Number: 1154275-97-4 . It has a molecular weight of 238.28 . The IUPAC name for this compound is 2-isopropoxy-4-propoxybenzoic acid . The InChI code for this compound is 1S/C13H18O4/c1-4-7-16-10-5-6-11(13(14)15)12(8-10)17-9(2)3/h5-6,8-9H,4,7H2,1-3H3,(H,14,15) and the InChI key is GFYZTRCCNNMMKA-UHFFFAOYSA-N .


Molecular Structure Analysis

The molecular structure of “3-Propan-2-yl-4-propoxybenzoic acid” can be analyzed using its InChI code. The InChI code provides a standard way to encode the molecular structure using text, which can be helpful for computational chemistry or bioinformatics .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Propan-2-yl-4-propoxybenzoic acid” include its molecular weight (238.28), IUPAC name (2-isopropoxy-4-propoxybenzoic acid), and InChI code . It is stored at room temperature and has a purity of 95%. It appears as a powder .

Scientific Research Applications

Antihypertensive Potential

Recent studies have suggested that certain derivatives of ibuprofen propyl ester exhibit dual antihypertensive properties. These compounds were designed to target both β-adrenergic receptors and angiotensin receptors. Further investigations are ongoing to validate their efficacy and safety.

Antitubercular Activity

Interestingly, ibuprofen propyl ester derivatives have demonstrated promising antitubercular activity . Researchers have identified specific analogs that exhibit potent inhibition against Mycobacterium tuberculosis. These findings open avenues for novel antitubercular drug development.

Superelectrophilic Activation Reactions

In the realm of synthetic chemistry, ibuprofen propyl ester has been utilized in superelectrophilic activation reactions. For instance, it serves as a substrate for hydroarylation reactions, leading to the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives . These reactions offer efficient routes to diverse organic compounds.

Safety and Hazards

The safety data for “3-Propan-2-yl-4-propoxybenzoic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and ensuring adequate ventilation .

properties

IUPAC Name

3-propan-2-yl-4-propoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-4-7-16-12-6-5-10(13(14)15)8-11(12)9(2)3/h5-6,8-9H,4,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBTZBDVWRYEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propan-2-yl-4-propoxybenzoic acid

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